Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17375926
InChI: InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC17375926

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name ethyl 4-hydroxypyrrolidine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H
Standard InChI Key NSMMWYHDNYTZAD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CNCC1O.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s backbone consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom. The hydroxyl group at C4 and the ethyl carboxylate ester at C3 introduce polar functional groups that influence reactivity and solubility. The hydrochloride salt further enhances hydrophilicity, making it suitable for aqueous reaction conditions.

Stereochemical Considerations

The stereochemistry of ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride is critical to its interactions. The trans configuration (3R,4S or 3S,4R) is explicitly noted in derivatives such as ethyl trans-4-hydroxypyrrolidine-3-carboxylate hydrochloride, where the hydroxyl and carboxylate groups occupy opposite spatial positions. This arrangement impacts hydrogen bonding and molecular recognition in biological systems.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₃
Molecular Weight195.64 g/mol
LogP (Partition Coefficient)-0.82
Polar Surface Area59 Ų
Hydrogen Bond Donors2

The negative LogP value indicates moderate polarity, aligning with its solubility in polar solvents like water and ethanol . The polar surface area and hydrogen-bonding capacity suggest potential for target engagement in biological systems.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

Ethyl 4-hydroxypyrrolidine-3-carboxylate hydrochloride is synthesized via multi-step organic reactions. A common approach involves glycine ethyl ester as a starting material, followed by cyclization and functional group transformations. For example:

  • Cyclization: Glycine ethyl ester undergoes ring closure to form the pyrrolidine skeleton.

  • Hydroxylation: Introduction of the hydroxyl group at C4 via oxidation or electrophilic substitution.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Industrial Optimization

To improve yield and scalability, industries employ:

  • Continuous Flow Synthesis: Enhances reaction control and reduces side products.

  • Biocatalysis: Enzymatic methods ensure stereochemical purity, critical for pharmaceutical intermediates.

Applications in Organic and Medicinal Chemistry

Building Block in Synthesis

The compound serves as a versatile intermediate for:

  • Peptide Mimetics: Modifications to the pyrrolidine ring mimic proline residues, influencing secondary structure in peptide design.

  • Heterocyclic Derivatives: Reactivity at the hydroxyl and ester groups enables synthesis of fused-ring systems.

Comparative Analysis with Related Compounds

Ethyl 4-Oxopyrrolidine-3-Carboxylate

This analog replaces the hydroxyl group with a ketone (C=O) at C4, altering electronic properties and reducing hydrogen-bonding capacity . Key differences include:

PropertyEthyl 4-Hydroxypyrrolidine-3-Carboxylate HClEthyl 4-Oxopyrrolidine-3-Carboxylate
Functional Group at C4-OH=O
Molecular Weight195.64 g/mol173.17 g/mol
Predicted CCS (Ų)134.1 ([M+H]+)134.1 ([M+H]+)

The ketone derivative’s lower molecular weight and altered reactivity profile make it suitable for different synthetic pathways, such as conjugate additions .

Stereoisomeric Forms

The diastereomeric mixture ethyl (3R,4S)-4-hydroxypyrrolidine-3-carboxylate ethyl (3S,4R)-4-hydroxypyrrolidine-3-carboxylate dihydrochloride (C₁₄H₂₈Cl₂N₂O₆, 391 Da) demonstrates the impact of stereochemistry on applications . This compound’s extended structure and dual hydrochloride groups enhance solubility but complicate purification .

Future Directions and Research Opportunities

Biological Activity Profiling

  • High-Throughput Screening: Test against enzyme libraries to identify inhibition potential.

  • Structural Optimization: Modify the ester group to improve bioavailability or target affinity.

Process Chemistry Innovations

  • Green Chemistry: Develop solvent-free or catalytic methods to reduce waste.

  • Machine Learning: Predict optimal reaction conditions for stereoselective synthesis .

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